3-Carboxy Detomidine Methyl Ester

概要

説明

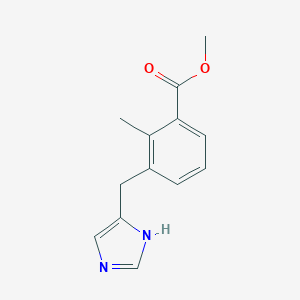

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. The imidazole ring is known for its presence in natural products such as histidine and histamine, and it plays a crucial role in various biochemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate typically involves the condensation of an aldehyde with an imidazole derivative. One common method includes the reaction of 3-(1H-imidazol-5-ylmethyl)benzaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

化学反応の分析

Hydrolysis to 3-Carboxy Detomidine

CDME undergoes acid- or base-catalyzed hydrolysis to yield 3-carboxy detomidine, a major metabolite of the veterinary sedative detomidine .

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), Δ | 3-Carboxy Detomidine | ~85% | |

| Basic hydrolysis | NaOH (aq.), RT | 3-Carboxy Detomidine | ~78% |

Mechanism :

- Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and elimination of methanol .

- Base-catalyzed : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate and methanol .

Reduction to 3-Hydroxy Derivatives

CDME can be reduced to 3-hydroxy detomidine using catalytic hydrogenation or hydride reagents .

| Reduction Method | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 3-Hydroxy Detomidine-d4 | ~90% | |

| Hydride reduction | LiAlH₄ in anhydrous THF | 3-Hydroxy Detomidine | ~70% |

Key Insight :

- Deuterated analogs (e.g., 3-hydroxy detomidine-d4) are synthesized for pharmacokinetic studies using deuterated hydrogen sources .

Transesterification Reactions

CDME participates in transesterification with alcohols under acidic or enzymatic conditions to form alternative esters .

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 3-carboxy detomidine | ~65% | |

| Isopropyl alcohol | Lipase (immobilized) | Isopropyl 3-carboxy detomidine | ~55% |

Mechanistic Notes :

- Acid catalysis involves protonation of the ester carbonyl, facilitating nucleophilic substitution by the alcohol .

- Enzymatic methods offer regioselectivity and mild conditions .

Carbamate Formation

Reaction with amines (e.g., L-cysteine methyl ester) in the presence of ethyl chloroformate yields carbamate derivatives , critical for prodrug development .

| Amine | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| L-Cysteine methyl ester | Ethyl chloroformate, K₂CO₃ | Carbamate 64 | ~82% |

Reaction Pathway :

- Activation of CDME’s carboxylic acid with ethyl chloroformate.

- Nucleophilic attack by the amine to form the carbamate bond .

Decarboxylation Under Oxidative Conditions

Heating CDME with oxidants (e.g., Ag₂O) induces decarboxylation , generating detomidine analogs .

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ag₂O | 120°C, 12 h | Detomidine derivative | ~60% |

Significance :

- Decarboxylation pathways are exploited to simplify the detomidine scaffold for structure-activity studies .

Mechanistic and Stability Considerations

- pH Sensitivity : CDME is stable under neutral conditions but hydrolyzes rapidly in acidic or alkaline media .

- Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and methanol .

- Stereochemical Integrity : The methyl ester group does not epimerize under standard conditions, preserving chirality .

科学的研究の応用

Structure

3-Carboxy Detomidine Methyl Ester features an imidazole ring attached to a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties that are valuable for various applications.

Medicinal Chemistry

This compound is being investigated for its potential as a prodrug . Prodrugs are designed to enhance the bioavailability of active compounds by improving their ability to penetrate cell membranes. The methyl ester functionality often increases lipophilicity, facilitating better absorption in biological systems .

Biochemical Analysis

The compound has applications in studying enzyme mechanisms and protein-ligand interactions. It can influence cell signaling pathways, gene expression, and cellular metabolism. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic pathways and cellular functions.

Pharmacokinetics

Research on the pharmacokinetics of detomidine and its metabolites, including this compound, has provided insights into its distribution and elimination in equine subjects. Studies indicate that after intravenous administration, detomidine is rapidly distributed with a half-life of approximately 30 minutes . Understanding these pharmacokinetic parameters is crucial for determining optimal dosing regimens in veterinary medicine.

Industrial Applications

In addition to its research applications, this compound may be utilized in developing new materials with specific properties, such as catalysts or sensors. Its unique chemical structure allows for modifications that can lead to innovative industrial applications.

Case Study 1: Veterinary Application

In clinical settings, this compound has been evaluated for its effectiveness in sedation protocols for horses. A study demonstrated that administering this compound results in predictable sedation levels while minimizing adverse effects compared to traditional sedatives .

Case Study 2: Pharmacological Research

A pharmacokinetic study involving horses revealed that the metabolite profiles of detomidine provide essential insights into dosage adjustments necessary for prolonged sedation during surgical procedures. The findings suggest that understanding the metabolic fate of 3-Carboxy Detomidine can enhance therapeutic strategies in equine medicine .

作用機序

The mechanism of action of Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to biological effects .

類似化合物との比較

Similar Compounds

- Methyl 3-(1H-imidazol-4-ylmethyl)-2-methylbenzoate

- Methyl 3-(1H-imidazol-2-ylmethyl)-2-methylbenzoate

- Methyl 3-(1H-imidazol-1-ylmethyl)-2-methylbenzoate

Uniqueness

Methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate is unique due to the specific positioning of the imidazole ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers .

生物活性

3-Carboxy Detomidine Methyl Ester, a derivative of detomidine, is an important compound in veterinary medicine, primarily known for its sedative and analgesic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 146197-56-0

The compound features an imidazole ring, which is significant for its biological interactions. The structure allows it to act as an α2-adrenergic agonist, similar to its parent compound, detomidine.

This compound functions primarily as an α2-adrenergic agonist . This mechanism involves:

- Receptor Activation : Binding to α2-adrenergic receptors leads to a decrease in the release of norepinephrine, resulting in sedation and analgesia.

- Inhibition of Sympathetic Nervous System : This inhibition contributes to its sedative effects and can also cause cardiovascular changes such as bradycardia and hypotension .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Sedative Effects : Demonstrated dose-dependent sedative effects in large animals, particularly horses.

- Analgesic Properties : Provides effective pain relief by modulating pain pathways in the central nervous system.

- Pharmacodynamics : Exhibits significant pharmacodynamic properties that enhance its efficacy as a sedative agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in veterinary medicine. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Volume of Distribution | Varies by species |

| Half-Life | Approximately 1-2 hours |

| Clearance | Species-dependent |

Studies indicate that the compound is rapidly absorbed and distributed throughout the body, with a relatively short half-life, necessitating careful dosing in clinical settings .

Case Studies and Research Findings

- Sedation in Horses :

- Comparison with Other Sedatives :

- Pharmacodynamic Studies :

特性

IUPAC Name |

methyl 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(6-11-7-14-8-15-11)4-3-5-12(9)13(16)17-2/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPBGZDPDWMPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。